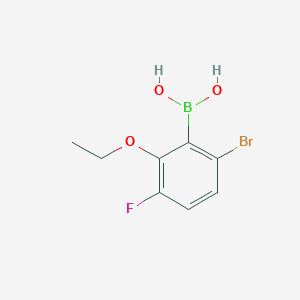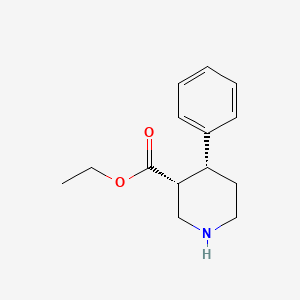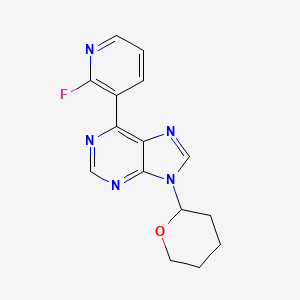
4-Formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile
Overview
Description
4-Formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile, also known as FDPPC, is a heterocyclic compound that has been studied and utilized in scientific research applications. It is a versatile compound that can be used in a variety of ways, ranging from synthesis to biochemical and physiological effects. In
Scientific Research Applications
4-Formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 5-methyl-3-phenyl-2-thiophenecarboxaldehyde and 4-methyl-2-phenyl-1H-pyrrole-3-carbonitrile, as well as in the synthesis of pharmaceuticals, such as the anti-cancer drug lapatinib. It has also been used in the synthesis of imaging agents, such as the MRI contrast agent gadolinium-4-Formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile. Additionally, it has been used in the synthesis of nanomaterials, such as gold nanoparticles.
Mechanism of Action
The mechanism of action of 4-Formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile is not well understood. However, it is believed that the compound can act as an electron-withdrawing group, which can help facilitate reactions. Additionally, it is believed that the compound can act as a hydrogen-bonding group, which can help stabilize molecules and aid in the formation of specific structures.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile are not well understood. However, it is believed that the compound may have anti-cancer, anti-inflammatory, and antioxidant effects, as well as the ability to modulate cell signaling pathways. Additionally, the compound may have the ability to regulate gene expression and protein synthesis.
Advantages and Limitations for Lab Experiments
4-Formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile has several advantages for use in laboratory experiments. It is a versatile compound that can be used in a variety of syntheses and reactions, and it is relatively stable and easy to store. Additionally, it is relatively inexpensive and readily available. However, there are some limitations to its use in laboratory experiments. For example, it is a relatively toxic compound and must be handled with care. Additionally, the compound is sensitive to light and air, so it must be stored and handled appropriately.
Future Directions
There are a variety of potential future directions for research into 4-Formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile. These include further exploration of its biochemical and physiological effects, as well as its potential therapeutic applications. Additionally, further research into its mechanism of action and its potential use in the synthesis of other compounds and nanomaterials could be beneficial. Additionally, further research into its use in imaging agents and its potential toxicity could be beneficial.
properties
IUPAC Name |
4-formyl-2,5-dimethyl-1-phenylpyrrole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-10-13(8-15)14(9-17)11(2)16(10)12-6-4-3-5-7-12/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQEFMCJAZBAKJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2=CC=CC=C2)C)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Formyl-2,5-dimethyl-1-phenyl-1H-pyrrole-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B1387084.png)
![Thieno[3,2-d]pyrimidine, 2-chloro-4-(2-thienyl)-](/img/structure/B1387085.png)

![[1,2,4]Triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1387087.png)


![N-[2-(3-Bromophenyl)ethyl]-N-methylamine](/img/structure/B1387096.png)

![N-Methyl-1-[5-(2-thienyl)-1H-pyrazol-3-YL]-methanamine dihydrochloride](/img/structure/B1387098.png)



![(2E)-3-{3-[(3,5-Dimethylisoxazol-4-YL)methoxy]phenyl}acrylic acid](/img/structure/B1387102.png)
